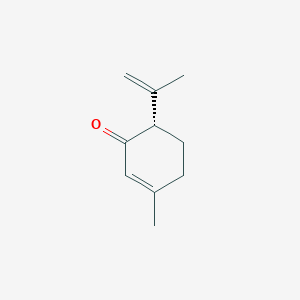

(+)-Isopiperitenone

Overview

Description

(+)-Isopiperitenone is a naturally occurring organic compound that belongs to the class of monoterpenes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is found in various essential oils and has been studied for its potential biological activities and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Isopiperitenone typically involves the oxidation of (+)-piperitenone. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve the extraction of essential oils from plants known to contain this compound, followed by purification processes such as distillation and chromatography. Alternatively, large-scale chemical synthesis using optimized reaction conditions and catalysts can be employed to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

(+)-Isopiperitenone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex compounds.

Reduction: Reduction reactions can convert it back to (+)-piperitenone or other related compounds.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: Research has explored its potential as an antimicrobial and antioxidant agent.

Medicine: Studies have investigated its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (+)-Isopiperitenone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

(+)-Isopiperitenone can be compared to other similar monoterpenes, such as:

(+)-Piperitenone: The precursor to this compound, with similar but distinct chemical properties.

Menthone: Another monoterpene with a similar structure but different functional groups.

Carvone: A related compound with different stereochemistry and biological activities.

The uniqueness of this compound lies in its specific chiral configuration and the resulting biological activities, which may differ from those of its similar compounds.

Properties

IUPAC Name |

(6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZLYIWMVRUIKT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

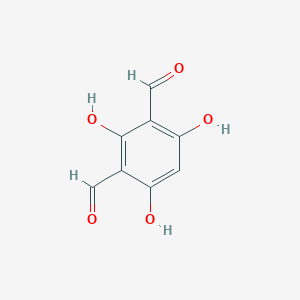

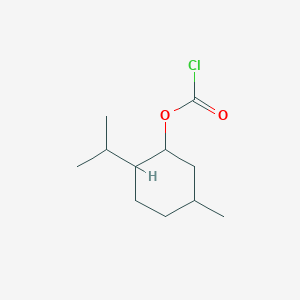

Feasible Synthetic Routes

A: (+)-Isopiperitenone is a key intermediate in the menthol biosynthetic pathway in peppermint (Mentha x piperita). It is produced from (+)-cis-isopulegone by the enzyme (-)-isopiperitenone reductase (IPR). [, ]

A: Yes, this compound can be transformed into several other monoterpenes in peppermint cell cultures. Studies show its conversion into (+)-pulegone, piperitenone, (-)-7-hydroxyisopiperitenone, and two unidentified products. [, ]

A: In peppermint, this compound is reduced by isopiperitenone reductase (IPR) to form (+)-cis-isopulegone. Additionally, cytochrome P450 monooxygenases have been implicated in the oxidation of (-)-(4R)-isopiperitenone to various hydroxylated derivatives, including the major metabolite (-)-7-hydroxyisopiperitenone. [, , ]

A: Research indicates that jasmonic acid plays a role in regulating the biotransformation of (-)-isopiperitenone in peppermint cell cultures, potentially affecting the production of specific metabolites. []

ANone: The molecular formula of this compound is C10H14O, and its molecular weight is 150.22 g/mol.

A: this compound and its isomers can be differentiated by their characteristic NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) spectra. Each isomer exhibits unique chemical shifts and fragmentation patterns. [, , ]

A: this compound, containing an α,β-unsaturated ketone, readily participates in various reactions, including reduction, oxidation, and isomerization. [, ]

A: Yes, this compound has been shown to undergo kinetic resolution in reactions with chiral cyclopentenyllithium reagents, leading to the formation of optically active products. [, ]

A: While this compound itself has not been extensively studied for these properties, essential oils rich in this compound, such as those from Lippia javanica and Mentha longifolia, have demonstrated antifungal activity against various fungi, including Aspergillus flavus, a known aflatoxin producer. [, ]

A: Studies have identified (S)-(+)-isopiperitenone as the female sex pheromone in the storage mite Tyrophagus similis. []

A: this compound is found in the essential oils of various plants, primarily those in the genus Mentha (mint). Significant sources include peppermint (Mentha x piperita), spearmint (Mentha spicata), and pennyroyal (Mentha pulegium). [, , ]

A: Yes, the presence and quantity of this compound, along with other monoterpenes, can help differentiate between different Mentha species and chemotypes. For instance, M. rotundifolia derived from a French mutant strain is distinguished by a high isopiperitenone content. []

A: Researchers have successfully engineered tobacco plants to produce (+)-trans-isopiperitenol, which can be further converted into this compound. This involved the introduction of genes encoding limonene-3-hydroxylase and other relevant enzymes. []

A: Challenges include ensuring proper enzyme localization and activity, optimizing substrate availability, and mitigating potential toxicity or unintended metabolic conversions of the desired product. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)